Methyl 1-benzoyl-2-piperidinecarboxylate
Description
Properties
IUPAC Name |
methyl 1-benzoylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-5-6-10-15(12)13(16)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGCFFKQUSJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs aluminum trichloride (AlCl₃) as the catalyst in anhydrous 1,2-dichloroethane. The piperidine nitrogen is often acetylated beforehand to prevent undesired side reactions. For instance, N-acetylation using acetic anhydride and pyridine at 140°C for 2 hours yields a protected intermediate, which is then subjected to Friedel-Crafts conditions. The acyl chloride derivative of the piperidine carboxylic acid is generated in situ using thionyl chloride (SOCl₂), followed by acylation with benzoyl chloride at 90°C for 6–12 hours.
Yield Optimization and Challenges
Yields for this method range from 70% to 89%, depending on the substitution pattern of the benzoyl group. For example, the use of 2-chloro-6-fluorobenzoyl chloride in a similar Friedel-Crafts reaction achieved an 89% yield. However, steric hindrance from bulky substituents on the benzoyl moiety can reduce efficiency, necessitating extended reaction times or higher catalyst loadings.
Table 1: Friedel-Crafts Acylation Conditions and Outcomes
| Benzoyl Chloride Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-6-fluoro | AlCl₃ | 90 | 6.5 | 89 |
| 3,6-Dichloro-2-fluoro | AlCl₃ | 90 | 18 | 92 |
| Unsubstituted | AlCl₃ | 90 | 12 | 75 |
Sequential Esterification and Acylation of Piperidine Carboxylic Acids
This two-step approach involves initial esterification of piperidine carboxylic acid followed by benzoylation of the nitrogen.
Esterification via Acid Chloride Formation
Piperidine-2-carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. The reaction proceeds at 0–70°C for 4 hours, achieving yields up to 92%. The resulting methyl piperidine-2-carboxylate is then subjected to benzoylation.
Benzoylation Using Benzoyl Chloride
The methyl ester intermediate is treated with benzoyl chloride in the presence of triethylamine (Et₃N) as a base. Reaction conditions typically involve dichloromethane (DCM) as the solvent at room temperature for 20 hours. This step affords Methyl 1-benzoyl-2-piperidinecarboxylate with yields averaging 75–80%.
Key Considerations:
-
Protection of Amine : Without prior protection, competing reactions at the piperidine nitrogen can occur, reducing selectivity.
-
Solvent Choice : Anhydrous DCM minimizes hydrolysis of benzoyl chloride.
Hydrolysis and Re-esterification Strategy
In cases where ethyl esters are more readily available, hydrolysis to the carboxylic acid followed by re-esterification provides an alternative route.
Alkaline Hydrolysis of Ethyl Esters
Ethyl 1-benzoyl-2-piperidinecarboxylate is hydrolyzed using 6 N sodium hydroxide (NaOH) in ethanol at 50°C for 5 hours. The carboxylic acid is isolated via acidification with HCl and extraction into ethyl acetate.
Methyl Ester Formation
The free acid is re-esterified using methanol and a coupling agent such as 2-chloro-1-methylpyridinium iodide. This method, adapted from similar syntheses, achieves yields of 85–90% under mild conditions (room temperature, 18 hours).
Direct Coupling of Pre-formed Benzoylpiperidine Fragments
Recent advances utilize pre-synthesized benzoylpiperidine intermediates, streamlining the process.
Use of Weinreb Amides
A Weinreb amide derivative of the piperidine carboxylate is prepared using N,O-dimethylhydroxylamine hydrochloride and a coupling reagent (e.g., HBTU). Subsequent reaction with methyl Grignard reagents (CH₃MgBr) yields the methyl ester directly. This method avoids harsh acidic conditions and achieves yields of 78–82%.
Advantages Over Traditional Methods
-
Reduced Side Reactions : The Weinreb approach minimizes over-acylation.
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Functional Group Tolerance : Compatible with electron-deficient benzoyl groups.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, Benzoyl chloride | 75–89 | >95 | High |
| Sequential Esterification | SOCl₂, Benzoyl chloride | 75–92 | 90–95 | Moderate |
| Hydrolysis/Re-esterification | NaOH, HCl, Coupling agents | 85–90 | >98 | Low |
| Weinreb Amide Coupling | HBTU, CH₃MgBr | 78–82 | >97 | High |
Chemical Reactions Analysis
Methyl 1-benzoyl-2-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Synthesis Overview
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| Piperidine | Benzoyl chloride | Reflux with triethylamine | Methyl 1-benzoyl-2-piperidinecarboxylate |
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, facilitating the development of various derivatives that exhibit enhanced biological activity.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated as a precursor for developing therapeutic agents, particularly in the context of pain management and opioid-related research. Its structural modifications can lead to compounds with improved efficacy and reduced side effects .
Biological Research
The compound is instrumental in studying structure-activity relationships (SAR) of piperidine derivatives. Researchers utilize it to understand how structural variations affect biological activity, aiding in the design of new drugs targeting specific receptors or enzymes .
Case Study 1: Opioid Antagonists
Research has demonstrated that derivatives of this compound can act as peripheral opioid antagonists. These compounds have shown promise in mitigating opioid-induced side effects without affecting analgesia, making them valuable in pain management strategies .
Case Study 2: Synthesis of Novel Therapeutics
A study focused on synthesizing novel piperidine-based compounds using this compound as an intermediate led to the discovery of several candidates with potential anti-inflammatory properties. These findings highlight the compound's role in drug development pipelines .
Mechanism of Action
The mechanism of action of Methyl 1-benzoyl-2-piperidinecarboxylate involves its interaction with specific molecular targets in the body. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Methyl 1-benzoyl-2-piperidinecarboxylate and its analogs:
Key Observations:
- Substituent Effects : The benzoyl group in the target compound reduces piperidine ring basicity compared to the electron-donating carbobenzyloxy (Cbz) group in Methyl N-Cbz-piperidine-2-carboxylate. This difference influences reactivity in nucleophilic substitutions or acid-catalyzed reactions .
- Ester Group Variations : Methyl esters (target compound) hydrolyze faster under basic conditions than ethyl or benzyl esters (e.g., 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate), impacting stability in aqueous environments .


- Amino vs. Carbonyl Groups: Benzyl 4-aminopiperidine-1-carboxylate’s primary amine enhances solubility in acidic media but introduces reactivity risks (e.g., oxidation), unlike the inert benzoyl group in the target compound .
Physicochemical Properties
- Volatility : Methyl esters (e.g., methyl salicylate) exhibit higher volatility than ethyl or benzyl esters, suggesting the target compound may have moderate volatility suitable for chromatographic analysis .
- Solubility: Methyl esters generally show higher polarity than ethyl analogs, implying better solubility in polar solvents like methanol or acetonitrile .
Q & A
Q. What regulatory guidelines apply to preclinical development of this compound?
- Methodological Answer :
- ICH M7 : Assess mutagenic impurities using in silico tools (e.g., Derek Nexus).
- GLP compliance : Document synthesis, characterization, and toxicity data per OECD/EPA standards for regulatory submissions .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent for acylation | Anhydrous DCM | Minimizes hydrolysis | |
| Reaction temperature | 0–5°C | Reduces racemization | |
| Catalyst for esterification | DMAP (5 mol%) | Accelerates reaction rate |
Table 2 : Analytical Benchmarks for Quality Control
| Technique | Target Metric | Acceptable Range | Reference |
|---|---|---|---|
| HPLC (C18 column) | Purity | ≥95% | |
| 1H NMR | Integration ratios | ±5% of theoretical | |
| Chiral HPLC | Enantiomeric excess | ≥98% ee |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


